molecular formula C7H7ClFN B13668941 5-(Chloromethyl)-3-fluoro-2-methylpyridine

5-(Chloromethyl)-3-fluoro-2-methylpyridine

Cat. No.: B13668941
M. Wt: 159.59 g/mol
InChI Key: FQDDMBRNHYRAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chloromethyl group at the 5th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-fluoro-2-methylpyridine typically involves the chloromethylation of 3-fluoro-2-methylpyridine. One common method includes the reaction of 3-fluoro-2-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethyl group at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of 5-formyl-3-fluoro-2-methylpyridine or 5-carboxy-3-fluoro-2-methylpyridine.

    Reduction: Formation of 5-methyl-3-fluoro-2-methylpyridine.

Scientific Research Applications

5-(Chloromethyl)-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methylpyridine
  • 3-Fluoro-2-methylpyridine
  • 5-(Chloromethyl)-3-fluoropyridine

Uniqueness

5-(Chloromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both a fluorine atom and a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

5-(chloromethyl)-3-fluoro-2-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3

InChI Key

FQDDMBRNHYRAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.